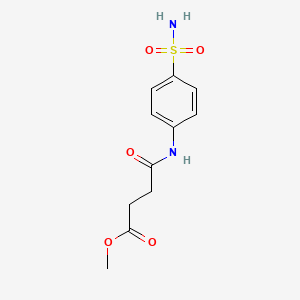

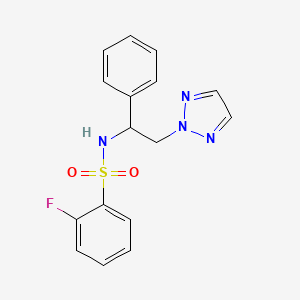

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate” is a chemical compound with the CAS number 161388-94-9 . It is also known by other synonyms such as ‘methyl 4-oxo-4-((4-sulfamoylphenyl)amino)butanoate’ and 'methyl 4-oxo-4-[(4-sulfamoylphenyl)amino]butanoate’ .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of similar compounds. For instance, the oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide has been studied in aqueous acetic acid medium . Another study discusses the synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids .科学的研究の応用

1. Environmental Monitoring

A study by Shoeib et al. (2005) focused on perfluorinated alkyl sulfonamides (PFASs) used in various consumer products. The research involved comprehensive indoor and outdoor air and house dust sampling in Ottawa, Canada. The study revealed significant information about the occurrence and indoor air source strength of several PFASs, including N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and others. This research highlights the environmental monitoring and potential health assessment applications of related sulfonamide compounds (Shoeib et al., 2005).

2. Chemical Synthesis

A study by Solladié et al. (2000) demonstrated the stereoselective synthesis of enantiomerically pure compounds using sulfonamide derivatives. They showed that t-butyl 4-sulfinyl-3-silyloxy-butanoate can be transformed in a Pummerer reaction into various compounds, indicating the role of sulfonamides in synthetic chemistry (Solladié et al., 2000).

3. Investigating Chemical Reactivity

Research by Ning et al. (2018) explored the mechanisms of intramolecular cyclization of sulfonamides under different conditions. This study provides insights into the chemical reactivity of sulfonamides, contributing to our understanding of their behavior in various chemical environments (Ning et al., 2018).

4. Photolabile Protecting Groups

A study by Ali et al. (2012) used 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group to demonstrate the optical gating of synthetic ion channels. This research shows the application of such compounds in the development of light-responsive materials and devices (Ali et al., 2012).

5. Quantum Chemical Study

Jiao et al. (2015) conducted a quantum chemical study on the autoignition chemistry of methyl butanoate, a surrogate for biodiesel fuel. This research highlights the application of sulfonamide derivatives in understanding and improving fuel performance (Jiao et al., 2015).

特性

IUPAC Name |

methyl 4-oxo-4-(4-sulfamoylanilino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-18-11(15)7-6-10(14)13-8-2-4-9(5-3-8)19(12,16)17/h2-5H,6-7H2,1H3,(H,13,14)(H2,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKQNEFREWGOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)

![3-(1-Benzofuran-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2641267.png)

![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)

![Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate](/img/structure/B2641276.png)

![[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2641283.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2641286.png)

![Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2641287.png)